molecular formula C16H12FN5OS B5169489 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide

Cat. No. B5169489
M. Wt: 341.4 g/mol
InChI Key: ANHGFJDQKSQOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Mechanism of Action

BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cells. 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide has been shown to exhibit potent and selective inhibition of BTK activity, with an IC50 value of 0.85 nM. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life. In preclinical studies, 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide has been shown to suppress tumor growth and improve survival in animal models of B-cell malignancies and solid tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in cancer biology. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have alternative signaling pathways that bypass BTK. Additionally, 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide may have off-target effects on other kinases, which could limit its specificity in certain experimental settings.

Future Directions

There are several potential future directions for the development and application of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide. One area of focus is the optimization of dosing regimens and combination therapies to enhance its efficacy in treating cancer. Another area of interest is the exploration of its potential in other disease indications, such as autoimmune disorders and inflammatory diseases, where BTK plays a role in disease pathogenesis. Additionally, further research is needed to elucidate the molecular mechanisms underlying the synergistic effects of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide with other targeted therapies and chemotherapy agents.

Synthesis Methods

The synthesis of 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-chloro-3,5-dicyanopyridine with thioanisole in the presence of a base to yield the thioether intermediate. This intermediate is then reacted with 4-fluorobenzylamine in the presence of a coupling agent to yield 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including B-cell malignancies and solid tumors. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide has also demonstrated synergistic effects when used in combination with other targeted therapies and chemotherapy agents.

properties

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5OS/c17-13-3-1-10(2-4-13)8-21-14(23)9-24-16-12(7-19)5-11(6-18)15(20)22-16/h1-5H,8-9H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHGFJDQKSQOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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